2-Fluoro-5-(3-formylphenyl)benzoic acid, 95%
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Overview
Description
2-Fluoro-5-(3-formylphenyl)benzoic acid, 95% (2F5FPA-95) is a synthetic organic compound that has been used in a variety of scientific research applications. It is a fluorinated benzoic acid with a formyl group attached to the phenyl ring. It is a colorless, non-volatile solid. The compound has a melting point of 183-185 °C and a boiling point of 243-245 °C. It is soluble in water, ethanol, and acetic acid.
Mechanism of Action
2-Fluoro-5-(3-formylphenyl)benzoic acid, 95% is believed to act as an inhibitor of the enzymes COX and aromatase by binding to their active sites. This binding prevents the enzymes from catalyzing their respective reactions. It is also believed to act as a ligand for the nuclear receptors PPARγ, LXRα, and RXRα by binding to their ligand binding domains. This binding triggers the activation of the respective receptors, leading to changes in gene expression.
Biochemical and Physiological Effects
2-Fluoro-5-(3-formylphenyl)benzoic acid, 95% has been shown to inhibit the synthesis of prostaglandins and other eicosanoids, as well as the synthesis of estrogen. It has also been shown to activate the nuclear receptors PPARγ, LXRα, and RXRα, leading to changes in gene expression. These changes may have a variety of physiological effects, such as the regulation of lipid and glucose metabolism, inflammation, and cell proliferation.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-Fluoro-5-(3-formylphenyl)benzoic acid, 95% in laboratory experiments is its high solubility in water, ethanol, and acetic acid. This allows for easy handling and storage. However, there are some limitations to its use. It is a relatively expensive compound, and it is not as widely available as other compounds. In addition, it is not as stable as other compounds, and it may degrade over time.
Future Directions
There are a number of potential future directions for the use of 2-Fluoro-5-(3-formylphenyl)benzoic acid, 95% in scientific research. One potential application is the development of novel inhibitors of the enzymes COX and aromatase. Another potential application is the development of novel ligands for the nuclear receptors PPARγ, LXRα, and RXRα. In addition, 2-Fluoro-5-(3-formylphenyl)benzoic acid, 95% could be used to study the biochemical and physiological effects of the inhibition of these enzymes and the activation of these receptors. Finally, 2-Fluoro-5-(3-formylphenyl)benzoic acid, 95% could be used as a tool to study the regulation of gene expression.
Synthesis Methods
2-Fluoro-5-(3-formylphenyl)benzoic acid, 95% can be synthesized by the reaction of 2-fluorobenzoic acid with 3-formylphenylboronic acid in the presence of a palladium catalyst. The reaction is carried out in a solvent, such as dimethyl sulfoxide (DMSO) or acetic acid. The reaction is typically carried out at room temperature, and the product is isolated by filtration.
Scientific Research Applications
2-Fluoro-5-(3-formylphenyl)benzoic acid, 95% has been used in a variety of scientific research applications. It has been used as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins and other eicosanoids. 2-Fluoro-5-(3-formylphenyl)benzoic acid, 95% has also been used as an inhibitor of the enzyme aromatase, which is involved in the synthesis of estrogen. In addition, it has been used as a ligand for the nuclear receptors PPARγ, LXRα, and RXRα.
properties
IUPAC Name |
2-fluoro-5-(3-formylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO3/c15-13-5-4-11(7-12(13)14(17)18)10-3-1-2-9(6-10)8-16/h1-8H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DACHUQUHNRACJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=C(C=C2)F)C(=O)O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50688877 |
Source
|
Record name | 4-Fluoro-3'-formyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50688877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261915-38-1 |
Source
|
Record name | 4-Fluoro-3'-formyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50688877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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